molecular formula C26H24ClN7O B6563746 4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1005926-00-0

4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6563746
CAS No.: 1005926-00-0
M. Wt: 486.0 g/mol
InChI Key: OGAIVUXXSGUCCP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a synthetic organic compound known for its significant potential in medicinal chemistry. This complex molecule, characterized by its unique structure comprising multiple aromatic rings and heterocyclic components, showcases a diverse range of chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl group via electrophilic substitution. The tert-butyl and benzamide groups are then added through a series of nucleophilic substitution reactions under controlled conditions, such as specific temperatures and the use of catalysts like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound is optimized for efficiency and yield. This often involves continuous flow reactors to maintain precise control over reaction conditions, reducing the risk of side reactions and improving overall product purity. Solvent selection is critical, with solvents like dimethyl sulfoxide or acetonitrile frequently used to dissolve reactants and facilitate reactions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation at various points on its aromatic rings, potentially leading to the formation of quinone-like structures.

  • Reduction: : Reduction reactions, particularly on the benzamide moiety, can yield amine derivatives.

  • Substitution: : The compound is prone to electrophilic and nucleophilic substitution reactions, especially on the pyrazole and pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or m-chloroperbenzoic acid under acidic conditions.

  • Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Typical reagents include halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products Formed

Depending on the reaction type and conditions, major products include oxidized derivatives with quinone functionalities, reduced amine derivatives, and substituted products with various functional groups introduced at the aromatic or heterocyclic positions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups make it an ideal candidate for further derivatization in chemical libraries for drug discovery.

Biology

In biological research, it is often studied for its interactions with various biomolecules, aiding in the understanding of protein-ligand binding dynamics.

Medicine

Medicinal applications are the most prominent, with the compound being investigated for its potential as an anti-inflammatory, anti-cancer, and antiviral agent. Its ability to modulate specific molecular targets makes it a promising candidate for therapeutic development.

Industry

In industrial applications, particularly in the pharmaceutical sector, the compound is used in the large-scale synthesis of drug candidates and as a reference standard in analytical testing.

Mechanism of Action

The compound's mechanism of action is multifaceted. It exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions within the active site of the target molecule. The pathways involved can include inhibition of enzyme activity, blocking of receptor sites, or altering gene expression patterns, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, 4-tert-butyl-N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide stands out due to its unique structural features, such as the presence of both pyrazole and pyrimidine rings, and its specific functional groups, which confer distinct chemical and biological properties.

Similar Compounds

  • 4-tert-butyl-N-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxamide

  • N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 4-tert-butyl-N-(3-methyl-1H-pyrazol-5-yl)benzamide

Each of these compounds shares some structural similarities with this compound, but differs in specific substituent groups, leading to variations in their chemical reactivity and biological activity.

And there you have it—a comprehensive overview of this compound. Intriguing stuff, huh?

Properties

IUPAC Name

4-tert-butyl-N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN7O/c1-16-12-22(31-25(35)17-8-10-18(11-9-17)26(2,3)4)34(32-16)24-21-14-30-33(23(21)28-15-29-24)20-7-5-6-19(27)13-20/h5-15H,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAIVUXXSGUCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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